Alclofenac-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

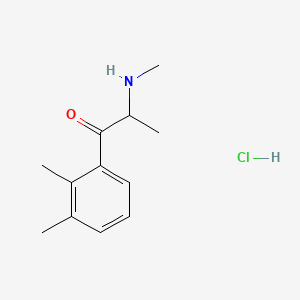

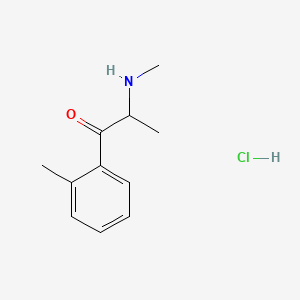

Alclofenac-d5 is a deuterated form of Alclofenac, a nonsteroidal anti-inflammatory drug (NSAID). The compound is chemically known as 2-(3-chloro-4-(2-propen-1-yloxy-d5)phenyl)acetic acid. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic research.

Applications De Recherche Scientifique

Alclofenac-d5 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.

Metabolic Research: Helps in understanding metabolic pathways and enzyme interactions.

Environmental Studies: Used as a standard for detecting environmental pollutants.

Clinical Diagnostics: Employed in imaging and diagnostic techniques.

Mécanisme D'action

Target of Action

Alclofenac-d5 primarily targets Prostaglandin G/H synthase 2 . This enzyme, also known as cyclooxygenase-2 (COX-2), plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

This compound acts as an antagonist of Prostaglandin G/H synthase 2 . It inhibits the enzyme through the reversible block of the cyclooxygenase enzyme . This prevents the production of inflammatory mediators such as prostacyclins and prostaglandins .

Biochemical Pathways

The inhibition of Prostaglandin G/H synthase 2 by this compound disrupts the synthesis of prostaglandins, which are part of the biochemical pathway involved in the inflammatory response . This results in a reduction of inflammation and pain.

Pharmacokinetics

The absorption of this compound from the gastrointestinal tract is irregular, with maximum plasma concentrations reached within 1-4 hours after oral or rectal administration . The volume of distribution is 0.1 L/kg, and it binds to plasma proteins at a rate of 90-99% . The main metabolic product is Alclofenac itself and Alclofenac glucuronide . Alclofenac is excreted in the urine mainly as glucuronide and as unchanged active substance . The plasma half-life varies between 1.5 and 5.5 hours .

Result of Action

The inhibition of prostaglandin synthesis by this compound leads to a decrease in inflammation and pain. This makes it effective for the treatment of conditions like rheumatoid arthritis, ankylosing spondylitis, and other painful arthritic pathologies .

Analyse Biochimique

Biochemical Properties

Alclofenac-d5 interacts with various enzymes and proteins in biochemical reactions. The essential chemistry of Alclofenac is described together with a resume of the pharmacological and toxicological properties . Its unique character is related to its active allyloxy group and its close conformational resemblance to L-tryptophan .

Cellular Effects

This compound influences cell function by inhibiting the production of inflammatory mediators such as prostacyclins and prostaglandins . This inhibition occurs through the reversible block of the cyclooxygenase enzyme , which plays a crucial role in inflammation and pain.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of prostaglandin H2 synthase . This inhibition prevents the production of inflammatory mediators and pain, as prostacyclins and prostaglandins . It also has the ability to inhibit the biosynthesis of prostaglandins .

Metabolic Pathways

This compound is involved in various metabolic pathways. The main metabolic product is Alclofenac itself and Alclofenac glucuronide . It’s excreted in the urine mainly as glucuronide and as unchanged active substance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Alclofenac-d5 involves the introduction of deuterium atoms into the Alclofenac molecule. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with 3-chloro-4-hydroxybenzaldehyde.

Allylation: The hydroxyl group is allylated using allyl bromide in the presence of a base such as potassium carbonate.

Deuteration: The allyl group is then subjected to deuterium exchange using deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium.

Oxidation: The aldehyde group is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate.

Final Product: The final product, this compound, is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Automated Reactors: Automated reactors ensure precise control over reaction conditions.

Purification: Industrial-scale purification methods such as large-scale chromatography and crystallization are employed to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Alclofenac-d5 undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenylacetic acid derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diclofenac: Another NSAID with similar anti-inflammatory properties.

Ibuprofen: A widely used NSAID for pain and inflammation.

Naproxen: Known for its long-lasting anti-inflammatory effects.

Uniqueness

Alclofenac-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism is crucial.

Propriétés

IUPAC Name |

2-[3-chloro-4-(1,1,2,3,3-pentadeuterioprop-2-enoxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2,(H,13,14)/i1D2,2D,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHWPKZXBHOEEE-FDMROVFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])OC1=C(C=C(C=C1)CC(=O)O)Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid](/img/structure/B587189.png)

![N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide](/img/structure/B587198.png)

![Azireno[2,1-b][1,3]benzoxazole](/img/structure/B587199.png)